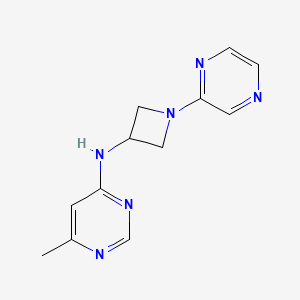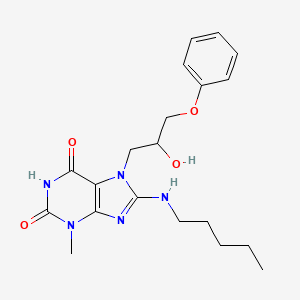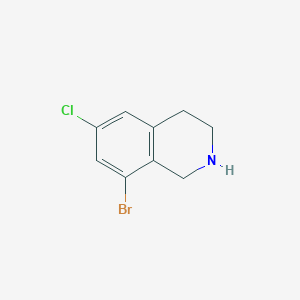
cis-5-Phenyl proline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Cis-5-Phenyl prolinates with electrophilic substituents at the fourth position of a pyrrolidine ring were synthesized by 1,3-dipolar cycloaddition of arylimino esters with divinyl sulfone and acrylonitrile . This efficient and straightforward synthetic procedure has made the cis-5-phenyl proline scaffold a popular choice for the construction of potential inhibitors .Molecular Structure Analysis
The unique ability of proline to adopt both cis and trans conformations in significant abundance is rooted from the steric hindrance of these two forms being similar, which is different from that in linear residues .Chemical Reactions Analysis
The reaction of pyrrolidine with the carbonyl donor can give enamine that could proceed reaction with the re-face of the aldehydes to give the iminium ion . The latter can undergo hydrolysis to afford chiral β-hydroxyketone .Mechanism of Action
Target of Action
The primary target of cis-5-Phenyl proline hydrochloride is the Staphylococcus aureus sortase SrtA isoform . This enzyme plays a crucial role in the pathogenicity and virulence of Staphylococcus aureus, a gram-positive bacterium responsible for various infections .
Mode of Action
cis-5-Phenyl prolinates, which include this compound, inhibit Staphylococcus aureus sortase SrtA irreversibly . They achieve this by modifying the enzyme Cys184 . This modification disrupts the normal function of the enzyme, thereby inhibiting the bacterium’s ability to cause disease .
Biochemical Pathways
The action of this compound affects the biochemical pathways associated with the surface proteins of Staphylococcus aureus . These surface proteins, which are substrates of sortases, are crucial for the bacterium’s adhesion to host cells and invasion of tissues . By inhibiting sortase SrtA, this compound disrupts these pathways, reducing the bacterium’s pathogenicity and virulence .
Result of Action
The result of this compound’s action is a reduction in the pathogenicity and virulence of Staphylococcus aureus . By inhibiting sortase SrtA, the compound prevents the bacterium from effectively adhering to host cells and invading tissues . This makes it a potential candidate for the development of antibacterials and antivirulence agents .
Advantages and Limitations for Lab Experiments
One of the advantages of using cis-5-Phenyl proline hydrochloride in lab experiments is its unique chemical structure, which can provide insights into the structure-activity relationship of proline analogs. It is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research involving cis-5-Phenyl proline hydrochloride. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, viral infections, and inflammatory diseases. Another direction is to explore its potential as a catalyst in organic synthesis reactions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various cellular processes.
Synthesis Methods
The synthesis of cis-5-Phenyl proline hydrochloride is a complex process that involves several steps. The most common method used for the synthesis of this compound is the asymmetric synthesis method. This method involves the use of chiral catalysts to selectively produce the desired enantiomer. The synthesis process starts with the reaction of an aldehyde with a proline derivative, followed by a series of steps involving reduction, protection, and deprotection of functional groups. The final step involves the reaction of the intermediate product with hydrochloric acid to obtain the this compound.
Scientific Research Applications
Cis-5-Phenyl proline hydrochloride has several potential scientific research applications. One of the primary applications of this compound is in the field of medicinal chemistry. It has been shown to have antitumor activity and is being investigated as a potential anticancer agent. It has also been found to have antiviral activity and is being studied as a potential treatment for viral infections. In addition, this compound has been shown to have anti-inflammatory and analgesic properties and is being investigated as a potential treatment for inflammatory diseases.
Biochemical Analysis
Biochemical Properties
cis-5-Phenyl Proline Hydrochloride interacts with the enzyme Cys184 of Staphylococcus aureus sortase SrtA . This interaction is irreversible and results in the modification of the enzyme . This property of this compound makes it a potential candidate for the development of antibacterials and antivirulence agents .
Cellular Effects
The cellular effects of this compound are primarily related to its interaction with the sortase SrtA enzyme. By inhibiting this enzyme, this compound can potentially disrupt the display of microbial surface components recognizing adhesive matrix molecules (MSCRAMMs) on the bacterial surface . This could influence cell function by reducing the pathogenicity and virulence of Staphylococcus aureus .
Molecular Mechanism
The molecular mechanism of action of this compound involves the irreversible inhibition of the sortase SrtA enzyme. This is achieved through the modification of the enzyme Cys184 . This interaction disrupts the enzyme’s function, potentially leading to a reduction in the virulence of Staphylococcus aureus .
properties
IUPAC Name |
(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c13-11(14)10-7-6-9(12-10)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIDXEOJSLEQHK-UXQCFNEQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1C2=CC=CC=C2)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N[C@H]1C2=CC=CC=C2)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-chloro-2-thienyl)sulfonyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2387007.png)
![2-((6-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2387008.png)
![5-((3-Bromophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2387009.png)



![2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2387014.png)
![Methyl 2-(4-nitrobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2387017.png)
![N-(2,5-dimethoxybenzyl)-3-[(2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2387019.png)
![N-(3,4-dimethylphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2387021.png)


![2-[(Aminocarbonyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B2387025.png)